N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of urea derivatives. It has been studied for its potential therapeutic and environmental applications.
Chemical Reactions Analysis
N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide is a versatile chemical compound used in scientific research due to its diverse applications in various fields. The types of reactions it undergoes, common reagents and conditions used in these reactions, and major products formed from these reactions are not explicitly detailed in the search results.
Scientific Research Applications
N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic and environmental applications. Its unique structure allows for potential advancements in drug development, materials science, and biological studies.
Mechanism of Action
The mechanism by which N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide exerts its effects, including molecular targets and pathways involved, is not explicitly detailed in the search results.
Comparison with Similar Compounds
N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of urea derivatives. Similar compounds include other urea derivatives that have been studied for their potential therapeutic and environmental applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(20)18-19-16(21)17-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20)(H2,17,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOFFGACCSQWIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.